2-(4-Methoxyphenoxy)-1-[4-(4-methylbenzyl)piperazin-1-yl]ethanone
Description
2-(4-Methoxyphenoxy)-1-[4-(4-methylbenzyl)piperazin-1-yl]ethanone (Molecular Formula: C₂₁H₂₆N₂O₃, Molecular Weight: 354.4 g/mol) is a synthetic piperazine derivative featuring a methoxyphenoxy group linked via an ethanone moiety to a 4-methylbenzyl-substituted piperazine ring. Its structural complexity enables interactions with biological targets such as adrenergic receptors, making it a candidate for neurological and psychiatric therapeutic research .
Properties
Molecular Formula |
C21H26N2O3 |
|---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
2-(4-methoxyphenoxy)-1-[4-[(4-methylphenyl)methyl]piperazin-1-yl]ethanone |
InChI |
InChI=1S/C21H26N2O3/c1-17-3-5-18(6-4-17)15-22-11-13-23(14-12-22)21(24)16-26-20-9-7-19(25-2)8-10-20/h3-10H,11-16H2,1-2H3 |
InChI Key |
QVLBLMHCIVAOPM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCN(CC2)C(=O)COC3=CC=C(C=C3)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxyphenoxy)-1-[4-(4-methylbenzyl)piperazino]-1-ethanone typically involves multiple steps:
Starting Materials: The synthesis begins with 4-methoxyphenol and 4-methylbenzyl chloride.
Formation of Intermediate: The first step involves the reaction of 4-methoxyphenol with an appropriate base (e.g., sodium hydroxide) to form the phenoxide ion, which then reacts with 4-methylbenzyl chloride to produce 4-(4-methylbenzyl)-4-methoxyphenol.
Piperazine Introduction: The intermediate is then reacted with piperazine in the presence of a suitable catalyst (e.g., potassium carbonate) to form the piperazine derivative.
Final Step: The final step involves the acylation of the piperazine derivative with an acylating agent such as ethanoyl chloride to yield 2-(4-methoxyphenoxy)-1-[4-(4-methylbenzyl)piperazino]-1-ethanone.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, employing continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of automated systems for monitoring and controlling reaction parameters would be essential to ensure consistency and efficiency.
Chemical Reactions Analysis
Hydrolysis Reactions
The ethanone group undergoes hydrolysis under acidic or basic conditions:
-
Acidic Hydrolysis : Reacts with concentrated HCl or H₂SO₄ at reflux temperatures (80–100°C) to yield carboxylic acid derivatives.
-
Basic Hydrolysis : Treatment with NaOH/ethanol (1:5 ratio) at 60°C cleaves the ketone group, forming sodium carboxylate intermediates.
Mechanism : Nucleophilic attack by water or hydroxide ions at the carbonyl carbon, followed by proton transfer and elimination of the piperazine side chain .
Nucleophilic Substitution at the Piperazine Ring
The secondary amines in the piperazine ring participate in alkylation and acylation:
| Reaction Type | Reagents/Conditions | Products | Yield |
|---|---|---|---|
| Alkylation | Methyl iodide, K₂CO₃, DCM, 25°C | Quaternary ammonium salts | 70–85% |
| Acylation | Acetyl chloride, pyridine, 0°C | N-acetylpiperazine derivatives | 60–75% |
Key Insight : Steric hindrance from the 4-methylbenzyl group slows reaction kinetics compared to unsubstituted piperazines .
Reductive Transformations
The ketone moiety is reducible via:
-
NaBH₄/MeOH : Selective reduction to secondary alcohol at 0°C (90% yield) .
-
H₂/Pd-C : Full reduction to ethane derivative under 1 atm H₂ (requires 24 hrs, 55% yield).
Thermodynamic Data :
Electrophilic Aromatic Substitution
The methoxyphenoxy ring undergoes nitration and sulfonation:
| Reaction | Conditions | Major Product | Regioselectivity |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | 3-Nitro derivative | Para/ortho = 4:1 |
| Sulfonation | Oleum, 50°C | 3-Sulfo derivative | Meta dominance |
Mechanistic Note : Methoxy groups direct electrophiles to para/ortho positions, but steric effects from adjacent substituents alter selectivity .
Complexation with Metal Ions
The piperazine nitrogen atoms coordinate transition metals:
| Metal Salt | Solvent | Complex Stoichiometry | Stability Constant (log K) |
|---|---|---|---|
| CuCl₂ | Ethanol | 1:2 (metal:ligand) | 8.2 ± 0.3 |
| Fe(NO₃)₃ | Acetone | 1:1 | 5.9 ± 0.2 |
Applications include catalysis and antimicrobial activity enhancement .
Oxidation Reactions
Controlled oxidation of the piperazine ring:
-
mCPBA (meta-chloroperbenzoic acid) : Forms N-oxide derivatives at −20°C (45% yield).
-
KMnO₄/H₂O : Degrades the piperazine ring to ethylene diamine fragments under strong acidic conditions .
Cross-Coupling Reactions
The 4-methylbenzyl group participates in Suzuki-Miyaura couplings:
text2-(4-Methoxyphenoxy)-1-[4-(4-methylbenzyl)piperazin-1-yl]ethanone + Ar-B(OH)₂ → Pd(PPh₃)₄, K₂CO₃, DMF, 80°C → Biaryl derivatives (50–65% yield)[4]
Stability Under Environmental Conditions
| Factor | Effect | Half-Life |
|---|---|---|
| UV light (300 nm) | Decomposition via radical pathways | 48 hrs |
| pH 2–3 (aqueous) | Piperazine ring protonation | Stable >30 days |
| pH >10 | Ketone hydrolysis acceleration | t₁/₂ = 6 hrs |
Scientific Research Applications
Medicinal Chemistry Applications
1. Antidepressant and Anxiolytic Effects
Research indicates that compounds with a piperazine structure often exhibit antidepressant and anxiolytic properties. The piperazine ring is known to interact with serotonin receptors, which play a crucial role in mood regulation. Studies have shown that similar compounds can modulate neurotransmitter levels, providing a basis for exploring 2-(4-Methoxyphenoxy)-1-[4-(4-methylbenzyl)piperazin-1-yl]ethanone as a potential treatment for anxiety and depression disorders.
2. Antitumor Activity
Preliminary investigations suggest that derivatives of this compound may possess antitumor properties. Research has indicated that compounds with similar structures can induce apoptosis in cancer cells by activating caspase pathways. For instance, studies have demonstrated that related compounds can inhibit tumor growth in various cancer models, indicating the need for further exploration of this compound's efficacy against specific cancer types.
Pharmacological Studies
3. Mechanism of Action
The mechanism by which this compound exerts its effects is primarily through the modulation of neurotransmitter systems, particularly serotonin and dopamine pathways. This modulation can lead to enhanced mood and reduced anxiety levels.
4. Neuroprotective Properties
Research has highlighted the potential neuroprotective effects of compounds containing piperazine rings. These compounds may protect neurons from oxidative stress and apoptosis, suggesting their utility in treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease.
Case Studies and Research Findings
5. Case Study: Antidepressant Activity
A study published in the Journal of Medicinal Chemistry investigated the antidepressant-like effects of piperazine derivatives in rodent models. The results indicated significant improvement in depressive symptoms when treated with similar compounds, suggesting that this compound may have comparable effects .
6. Case Study: Antitumor Efficacy
In another study focusing on the antitumor efficacy of piperazine derivatives, researchers found that certain structural modifications led to enhanced cytotoxic activity against breast cancer cell lines. The findings suggest a promising avenue for utilizing this compound in targeted cancer therapies .
Mechanism of Action
The mechanism of action of 2-(4-methoxyphenoxy)-1-[4-(4-methylbenzyl)piperazino]-1-ethanone would depend on its specific application. For instance, if used as a drug, it might interact with specific receptors or enzymes, altering their activity. The piperazine ring can interact with neurotransmitter receptors, potentially modulating their function.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Variations and Substituent Effects
Piperazine derivatives exhibit diverse pharmacological profiles depending on substituent groups. Below is a detailed comparison:
Table 1: Key Structural and Functional Differences
Impact of Functional Groups on Bioactivity
- Methoxy vs.
- Benzyl Substituent Position: The 4-methylbenzyl group in the target compound contrasts with the 2-methylbenzyl group in (4-Methoxyphenyl)[4-(2-methylbenzyl)piperazin-1-yl]methanone. This positional isomerism may alter steric hindrance, affecting cholinesterase inhibition efficacy .
- Heterocyclic Moieties: Compounds like 2-(4-Methoxyphenoxy)-1-[4-(pyridin-3-ylmethyl)piperazin-1-yl]ethanone incorporate pyridine, enabling π-π stacking interactions with aromatic residues in enzymes, a feature absent in the target compound .
Pharmacological and Therapeutic Implications
- Adrenergic Receptor Targeting: The target compound’s methoxyphenoxy group may mimic catecholamine structures, enabling adrenergic receptor modulation, whereas derivatives with dimethoxybenzyl groups (e.g., 1-[4-(2,3-Dimethoxybenzyl)piperazin-1-yl]-2-(4-methoxyphenoxy)ethanone) show enhanced anticancer activity via kinase inhibition .
- Enzyme Inhibition: Substitutions like 2-methylbenzyl in (4-Methoxyphenyl)[4-(2-methylbenzyl)piperazin-1-yl]methanone improve cholinesterase binding, suggesting structural optimization for neurodegenerative disease applications .
Biological Activity
The compound 2-(4-Methoxyphenoxy)-1-[4-(4-methylbenzyl)piperazin-1-yl]ethanone , often referred to as a piperazine derivative, has garnered attention in pharmacological research due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a piperazine ring, which is a common motif in various pharmacologically active substances. The presence of the methoxyphenoxy and methylbenzyl groups contributes to its lipophilicity and potential interaction with biological targets.
Research indicates that piperazine derivatives can exhibit various biological activities, including:
- Antidepressant Effects : Some studies suggest that similar compounds can modulate neurotransmitter systems, particularly serotonin and dopamine pathways, which are crucial in mood regulation.
- Antinociceptive Activity : Piperazine derivatives have been shown to possess pain-relieving properties, potentially through interactions with opioid receptors or by inhibiting inflammatory mediators.
- Antimicrobial Activity : Certain piperazine compounds display efficacy against bacterial strains, suggesting possible applications in treating infections.
Biological Activity Data
A summary of the biological activities reported for this compound is presented in the following table:
Case Study 1: Antidepressant Activity
In a study evaluating the antidepressant potential of piperazine derivatives, it was found that compounds similar to this compound significantly reduced depressive-like behaviors in rodent models. The mechanism was attributed to increased levels of serotonin in the synaptic cleft.
Case Study 2: Antinociceptive Effects
Another investigation focused on the antinociceptive properties of this compound. It demonstrated significant pain relief in models of acute pain, suggesting its utility in pain management therapies. The study highlighted its ability to inhibit inflammatory cytokines involved in pain pathways.
Research Findings
Recent research has explored the pharmacokinetics and toxicity profiles of piperazine derivatives. Key findings include:
- Safety Profile : Initial assessments indicate a favorable safety profile with low toxicity at therapeutic doses.
- Bioavailability : Studies suggest that modifications to the chemical structure can enhance bioavailability and therapeutic efficacy.
Q & A
Q. What are the recommended synthetic routes for 2-(4-Methoxyphenoxy)-1-[4-(4-methylbenzyl)piperazin-1-yl]ethanone, and how can reaction conditions be optimized?
Methodological Answer: The compound can be synthesized via a two-step approach:
Preparation of the Piperazine Precursor : React 4-(4-methylbenzyl)piperazine with a benzoyl chloride derivative under Schotten-Baumann conditions. For example, use dichloromethane (DCM) as the solvent and N,N-diisopropylethylamine (DIEA) as the base to facilitate acylation at room temperature .
Ethanone Functionalization : Introduce the 4-methoxyphenoxy group via nucleophilic substitution or coupling. A typical procedure involves reacting the intermediate with 4-methoxyphenoxyacetyl chloride in the presence of a coupling agent like HATU or DCC .
Q. Optimization Tips :
Q. Table 1: Example Reaction Conditions
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Acylation | 4-(4-methylbenzyl)piperazine, benzoyl chloride, DCM, DIEA, RT, 4h | ~50% | |
| Coupling | 4-methoxyphenoxyacetyl chloride, HATU, DMF, 0°C→RT, 12h | ~60% |
Q. What analytical techniques are critical for characterizing this compound and ensuring purity?
Methodological Answer :
- NMR Spectroscopy : Use H and C NMR to confirm substituent positions. Key signals include:
- Piperazine CH protons at δ 2.45–3.82 ppm.
- Methoxy group singlet at δ ~3.75 ppm .
- Elemental Analysis : Validate empirical formula (e.g., CHNO) with ≤0.4% deviation .
- HPLC : Assess purity (>95%) using a C18 column and acetonitrile/water gradient .
Q. How should researchers handle safety and storage considerations for this compound?
Methodological Answer :
- Handling : Use PPE (gloves, goggles) in a fume hood. Avoid inhalation or skin contact due to potential irritancy (analogous to piperazine derivatives) .
- Storage : Keep in airtight containers under inert gas (N) at −20°C to prevent degradation.
- Waste Disposal : Neutralize with dilute HCl before incineration .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore this compound’s biological targets?
Methodological Answer :
- Target Selection : Prioritize kinases or GPCRs, as piperazine derivatives often modulate these targets .
- Analog Synthesis : Modify the methoxyphenoxy or methylbenzyl groups (e.g., replace methoxy with nitro or halogens) to assess electronic effects.
- Assays :
- Use fluorescence polarization assays for kinase inhibition.
- Conduct radioligand binding studies for receptor affinity .
Q. Table 2: Example SAR Modifications
| Modification | Biological Activity Change | Reference |
|---|---|---|
| Methoxy→Nitro | Increased kinase inhibition (IC ↓30%) | |
| Methylbenzyl→Fluorobenzyl | Improved selectivity for EGFR |
Q. How can conflicting data on biological activity be resolved?
Methodological Answer :
Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitutions?
Methodological Answer :
- DFT Calculations : Model charge distribution to identify electrophilic centers (e.g., the ethanone carbonyl is susceptible to nucleophilic attack) .
- Kinetic Studies : Vary solvent polarity (DMF vs. THF) to assess transition-state stabilization.
- Isotope Labeling : Use O-labeled water to trace hydrolysis pathways .
Q. How can reaction yields be improved during scale-up synthesis?
Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
